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Introduction
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA

damage response (DDR), playing a pivotal role in maintaining genomic stability, especially in

response to replication stress—a hallmark of many cancers.[1][2] This reliance on the ATR

pathway makes it a promising therapeutic target. ATR inhibitors (ATRi) are being actively

investigated in clinical trials, both as monotherapies and in combination with other agents.[3][4]

A key strategy to enhance the efficacy of ATRi is to identify "sensitizers"—genetic backgrounds

or co-therapies that render cancer cells more susceptible to ATR inhibition. This concept,

known as synthetic lethality, occurs when the loss of two genes is lethal to a cell, while the loss

of either gene alone is not.[5]

Genome-wide CRISPR-Cas9 screens have emerged as a powerful and unbiased tool to

systematically identify genes whose loss of function sensitizes cancer cells to a specific drug.

[6][7][8] This application note provides a detailed protocol for conducting a pooled, negative-

selection CRISPR-Cas9 screen to identify genes that sensitize cancer cells to an ATR inhibitor,

such as Atr-IN-19. The protocol is based on established methods used in similar screens with

other ATR inhibitors like AZD6738 and VE822.[1][3][9]
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The ATR signaling pathway is activated by single-stranded DNA (ssDNA), which can arise from

various forms of DNA damage and replication stress.[9][10] Upon activation, ATR

phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (CHK1), to

orchestrate cell cycle arrest, stabilize replication forks, and promote DNA repair.[11][12]

Inhibition of ATR disrupts this crucial response, leading to the accumulation of DNA damage

and, ultimately, cell death, particularly in cells with pre-existing defects in other DNA repair

pathways.
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Caption: ATR Signaling Pathway and Inhibition.

Experimental Workflow
A pooled CRISPR-Cas9 screen to identify sensitizers to an ATR inhibitor involves several key

steps, from library transduction to hit validation. The overall workflow is depicted below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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